1,1,1-Trichloro-3,3,3-trifluoropropane

Description

Contextual Significance in Fluorinated Propane (B168953) Derivatives Research

Fluorinated propane derivatives are a class of compounds with significant industrial and academic interest. The incorporation of fluorine atoms into an organic molecule can dramatically alter its physical and chemical properties, including boiling point, density, and reactivity. Historically, related compounds such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) have been used as refrigerants, solvents, and blowing agents. 1,1,1-Trichloro-3,3,3-trifluoropropane is identified with the HCFC designation HCFC-233.

The research significance of fluorinated propanes lies in their potential as intermediates in chemical synthesis. For example, related dichlorinated and trichlorinated propane derivatives serve as precursors for producing fluorinated propenes, which are valuable monomers for polymers and components in the synthesis of other specialty chemicals. The study of compounds like this compound contributes to the foundational knowledge of how mixed halogenation affects molecular properties and reactivity, which is crucial for designing new materials and chemical processes.

Overview of the Chemical Structural Motif and Halogenation Patterns

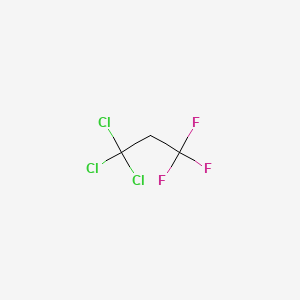

The chemical structure of this compound is defined by a three-carbon propane backbone. The terminal carbon atoms (C1 and C3) are perhalogenated, meaning all their hydrogen atoms have been replaced by halogens. Specifically, the C1 position is bonded to three chlorine atoms (-CCl₃), and the C3 position is bonded to three fluorine atoms (-CF₃). The central carbon atom (C2) retains its two hydrogen atoms (-CH₂-). This arrangement results in a highly polarized molecule with distinct reactive sites.

The synthesis of such a specifically substituted molecule is not straightforward. The direct free-radical halogenation of propane with chlorine is known to produce a complex mixture of isomeric mono-, di-, and tri-chlorinated products, making it an unsuitable method for targeted synthesis. msu.eduunacademy.comlibretexts.org The distribution of these products depends on the statistical probability of substituting any of the hydrogen atoms and the relative stability of the resulting free radicals. msu.edulibretexts.org Achieving the 1,1,1-trichloro-3,3,3-trifluoro pattern requires a multi-step, controlled synthetic pathway, likely involving precursors that already contain some of the desired halogen atoms, followed by selective halogenation or halogen exchange reactions. For instance, the synthesis of a related compound, 3-bromo-1,1,1-trichloropropane, involves the addition of bromotrichloromethane (B165885) to ethylene, which can then be chemically modified. researchgate.net

Scope and Academic Research Objectives for Advanced Inquiry

The primary academic research objectives for this compound and related compounds focus on two main areas: fundamental characterization and synthetic utility.

Fundamental Characterization: A significant portion of research has been dedicated to determining the precise physicochemical properties of this compound. This includes detailed measurements and calculations of its thermodynamic properties, such as enthalpy of formation and enthalpy of combustion. nist.gov This foundational data is essential for understanding the molecule's stability, energy content, and behavior in chemical systems, and is critical for any potential engineering or chemical process design.

Synthetic Utility: Research also explores the use of this compound as a chemical intermediate or building block. Patents related to similar chlorofluoropropanes demonstrate their role in the synthesis of other fluorinated compounds, particularly fluorinated olefins, which are key components in the production of fluoropolymers and refrigerants. google.com The academic inquiry in this area involves studying its reactivity, developing catalytic systems to transform it selectively, and exploring its potential to introduce the trifluoromethyl (-CF₃) or trichloromethyl (-CCl₃) groups into other organic molecules.

Compound Data Tables

The following tables provide key identifiers and physicochemical properties for the compounds mentioned in this article.

Table 1: Compound Identification

| Compound Name | Molecular Formula | CAS Number |

| This compound | C₃H₂Cl₃F₃ | 7125-84-0 nih.gov |

| Propane | C₃H₈ | 74-98-6 |

| 1-Chloropropane | C₃H₇Cl | 540-54-5 |

| 2-Chloropropane | C₃H₇Cl | 75-29-6 |

| Bromotrichloromethane | CBrCl₃ | 75-62-7 |

| Ethylene | C₂H₄ | 74-85-1 |

| 3-Bromo-1,1,1-trichloropropane | C₃H₄BrCl₃ | 421-12-5 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit |

| Molecular Weight | 201.402 | g/mol nist.gov |

| IUPAC Name | This compound | N/A nih.gov |

| Enthalpy of Formation (Liquid, ΔfH°liquid) | -830.65 ± 0.92 | kJ/mol nist.gov |

| Enthalpy of Combustion (Liquid, ΔcH°liquid) | -1234.3 ± 0.92 | kJ/mol nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trichloro-3,3,3-trifluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3F3/c4-2(5,6)1-3(7,8)9/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNLZVVUMKSEKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90991559 | |

| Record name | 1,1,1-Trichloro-3,3,3-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7125-84-0, 7125-83-9 | |

| Record name | 1,1,1-Trichloro-3,3,3-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7125-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloro-3,3,3-trifluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCFC 233 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trichloro-3,3,3-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1 Trichloro 3,3,3 Trifluoropropane and Its Isomers

Direct Halogenation and Halogen Exchange Processes

Direct halogenation and halogen exchange are foundational methods for introducing fluorine atoms into a propane (B168953) backbone. These processes often involve the substitution of chlorine or other halogens with fluorine using a fluorinating agent, typically hydrogen fluoride (B91410) (HF), in the presence of a catalyst.

The catalytic fluorination of poly-chlorinated propanes is a primary route for synthesizing fluorinated propanes. A common precursor for this process is 1,1,1,3,3-pentachloropropane (B1622584). google.com This method can be performed in either the liquid or gas phase. google.comgoogle.com

In a gas-phase approach, 1,1,1,3,3-pentachloropropane is reacted with hydrogen fluoride over a fluorination catalyst. google.com This process can be conducted in two stages to improve yield and selectivity. google.comgoogle.com In the first stage, the pentachloropropane is fluorinated to produce an intermediate, primarily 1-chloro-3,3,3-trifluoropropene. google.com This intermediate is then subjected to a second fluorination step to yield the desired saturated fluorinated propane. google.comgoogle.com

A variety of catalysts have been explored for these reactions. Antimony pentachloride (SbCl₅), often supported on activated carbon, is an effective catalyst for gas-phase fluorinations. google.com Other catalysts include cobalt(III) fluoride and potassium tetrafluorocobaltate(III), although these can lead to complex product mixtures. rsc.org The choice of catalyst and reaction conditions is critical for controlling the degree of fluorination and minimizing the formation of by-products.

| Precursor | Catalyst | Phase | Key Product(s) |

| 1,1,1,3,3-Pentachloropropane | Fluorination Catalyst | Gas | 1-Chloro-3,3,3-trifluoropropene |

| 1,1,1,3,3-Pentachloropropane | Antimony Pentachloride on Carbon | Gas | 1,1,1,3,3-Pentafluoropropane (B1194520) |

| Propane / Propene | Cobalt(III) Fluoride | Gas | Complex mixture of fluorinated propanes |

Hydrofluorination involves the addition of hydrogen fluoride to an unsaturated compound, such as a halogenated propene. google.comgoogle.com This method is often the second step in a two-stage process that begins with the fluorination of a polychlorinated propane to form a fluorinated propene intermediate. google.com

For example, the reaction gas containing 1-chloro-3,3,3-trifluoropropene, produced from 1,1,1,3,3-pentachloropropane, can be directly fed into a second reactor for further fluorination with HF. google.com Optimizing reaction conditions is crucial for industrial applications. This includes managing the molar ratio of reactants; for instance, a molar ratio of 20:1 for hydrogen fluoride to 1,1,1,3,3-pentachloropropane has been used. google.com Maintaining catalyst activity is also a key consideration. The presence of an oxidizing agent, such as chlorine, can prevent the reduction of the catalyst (e.g., Sb(V) to Sb(III)) and prolong its life. google.com

Dehydrohalogenation Reactions to Form Unsaturated Fluorocarbon Intermediates

Dehydrohalogenation is an elimination reaction that removes a hydrogen and a halogen atom from a substrate to form an alkene. youtube.com This strategy is widely employed to synthesize unsaturated fluorocarbon intermediates, which can then be used in subsequent reactions.

A common approach involves treating a halogenated propane with a strong base, such as an alkali metal hydroxide (B78521). youtube.comgoogle.com For example, 1,1-dichloro-3,3,3-trifluoropropane can be dehydrochlorinated in an alkaline solution or in the presence of a metal catalyst to produce trans-1-chloro-3,3,3-trifluoropropene. google.com Similarly, the dehydrochlorination of 1,1,2,3-tetrachloro-2,3,3-trifluoropropane using aqueous sodium hydroxide yields 1,1,3-trichloro-2,3,3-trifluoropropene. google.com The reaction is often exothermic, requiring controlled addition of the base to manage the reaction rate. google.com Another example is the dehydrohalogenation of 3-bromo-1,1,1-trichloropropane, which yields 3,3,3-trichloro-1-propene. researchgate.net These unsaturated intermediates are valuable for synthesizing a variety of other fluorinated compounds.

| Starting Material | Reagent | Product |

| 1,1-Dichloro-3,3,3-trifluoropropane | Alkaline Solution / Metal Catalyst | trans-1-Chloro-3,3,3-trifluoropropene |

| 1,1,2,3-Tetrachloro-2,3,3-trifluoropropane | Sodium Hydroxide | 1,1,3-Trichloro-2,3,3-trifluoropropene |

| 3-Bromo-1,1,1-trichloropropane | Base | 3,3,3-Trichloro-1-propene |

Carbene Synthesis Routes Utilizing Halogenated Ethane Starting Materials

Carbene synthesis offers an alternative pathway to fluorinated propanes, starting from halogenated ethanes. A notable example involves the use of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) as a starting material to produce isomers such as 2,3-dichloro-1,1,1-trifluoropropane (B1583484). google.com

This process proceeds via the generation of a carbene, which then reacts to form the propane derivative. google.com The carbene can be generated through two primary methods:

Liquid-phase generation: This method uses a phase transfer catalyst in the presence of a base. google.com

Gas-phase (vapor-phase) generation: This involves the high-temperature pyrolysis of the starting material. google.com

The resulting 2,3-dichloro-1,1,1-trifluoropropane can then be further reacted, for instance, through the elimination of hydrogen chloride (HCl) to yield 2-chloro-1,1,1-trifluoropropene, another valuable intermediate. google.com

Other Novel Synthetic Pathways and Mechanistic Elucidation Studies

Research continues to explore novel and more efficient synthetic routes. One such pathway starts with the addition of bromotrichloromethane (B165885) to ethylene, which produces 3-bromo-1,1,1-trichloropropane. researchgate.net This is followed by dehydrohalogenation to form 3,3,3-trichloro-1-propene, which can then be isomerized to 1,1,3-trichloro-1-propene. researchgate.net

Mechanistic studies are crucial for understanding and optimizing these reactions. The fluorination of propane and propene, for instance, is not a simple fluorine-for-hydrogen replacement. rsc.org The mechanism is believed to involve an initial conversion of propane to propene, followed by complex reactions mediated by carbocations and radicals. rsc.org These reactive intermediates can rearrange, eliminate, or be quenched by fluoride ions or fluorine atoms. rsc.org

Modern computational tools are also being employed to predict new synthetic pathways. kaist.ac.krnih.gov Retrosynthesis models can systematically identify potential routes to a target molecule, which can then be evaluated for thermodynamic feasibility and potential yield. kaist.ac.kr These computational approaches can accelerate the discovery of innovative and efficient manufacturing processes for compounds like 1,1,1-trichloro-3,3,3-trifluoropropane.

Process Optimization and Scale-Up Considerations in Laboratory and Industrial Research

Transitioning a synthetic route from the laboratory to an industrial scale requires significant process optimization. A key challenge in the production of fluorocarbons is the separation of the desired product from by-products and unreacted starting materials, especially when azeotropes are formed. google.com For example, the separation of 1-chloro-3,3,3-trifluoropropene from the by-product 1,1,1,3,3-pentafluoropropane can be difficult. google.com

Key Optimization and Scale-Up Considerations:

| Consideration | Strategy/Challenge |

| Catalyst Deactivation | Catalyst activity can be diminished by reduction (e.g., Sb(V) to Sb(III)) or by the formation of high-boiling-point by-products on the catalyst surface. google.comgoogle.com The co-feeding of an oxidizing agent like chlorine can help maintain catalyst activity. google.com |

| Reaction Control | For highly exothermic reactions, such as dehydrohalogenation with a strong base, the rate of reagent addition must be carefully controlled to prevent violent refluxing and ensure safety. google.com |

| Reaction Completion | Using a stoichiometric excess of a reagent (e.g., 10% to 50% excess of alkali metal hydroxide) can help drive the reaction to completion. google.com |

| Yield Improvement | Employing multi-stage reaction systems, where the product of one step becomes the feed for the next, can significantly increase the overall process yield. google.com |

| Cost and Complexity | The overall cost and complexity of a process are critical for industrial viability. Methods requiring expensive or difficult-to-prepare catalysts or starting materials are less favorable. google.com |

Chemical Reactivity and Transformation Pathways of 1,1,1 Trichloro 3,3,3 Trifluoropropane

Electrophilic and Nucleophilic Substitution Reactions of Halogen Atoms

The carbon-halogen bonds in 1,1,1-trichloro-3,3,3-trifluoropropane are inherently polar, with the carbon atoms bearing partial positive charges and the halogen atoms partial negative charges. pw.live This polarization makes the carbon atoms susceptible to attack by nucleophiles, which are electron-rich species. ck12.orgwikipedia.org

Nucleophilic substitution reactions in haloalkanes typically proceed through one of two primary mechanisms: S(_N)1 or S(_N)2. ucsb.edu

S(_N)2 (Substitution Nucleophilic Bimolecular): This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the halogen atom (the leaving group) departs. This process is common for primary haloalkanes. analia-sanchez.net

S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the departure of the leaving group to form a carbocation intermediate. The nucleophile then attacks this carbocation in the second step. Tertiary haloalkanes tend to favor this pathway due to the stability of the resulting carbocation. pw.liveanalia-sanchez.net

While these are the general mechanisms, specific studies on the nucleophilic substitution reactions of this compound are not extensively documented in publicly available literature. The high degree of halogenation on the terminal carbons may introduce significant steric hindrance, potentially impeding direct substitution at these sites. However, reactions with potent nucleophiles under specific conditions could lead to the replacement of one or more halogen atoms. wikipedia.org For instance, the Finkelstein reaction, which uses sodium iodide to replace chlorine or bromine, is a common transformation for haloalkanes. wikipedia.org

Electrophilic substitution, where an electron-deficient species attacks the molecule, is less characteristic for saturated haloalkanes like this compound, as the molecule itself lacks regions of high electron density.

Reduction and Oxidation Transformations of the Propane (B168953) Backbone

The propane backbone of this compound can undergo both reduction and oxidation, leading to fundamental changes in its structure.

Reduction: Haloalkanes can be reduced to their corresponding alkanes through various methods. ck12.orgorganicmystery.com Common reducing agents include metal hydrides, such as lithium aluminum hydride (LiAlH(_4)), and combinations of metals with acids or alcohols, like zinc and hydrochloric acid. organicmystery.comstackexchange.comunacademy.com In these reactions, the halogen atoms are replaced by hydrogen atoms. For this compound, a complete reduction would theoretically yield 1,1,1-trifluoropropane. The general mechanism often involves either the formation of an organometallic intermediate or a free radical pathway. stackexchange.com

Oxidation: The oxidation of haloalkanes is also a known transformation. Electrochemical oxidation, for example, typically involves the removal of a non-bonding electron from the halogen substituent. researchgate.net This is followed by the cleavage of the carbon-halogen bond, which results in the formation of a carbocation and a halogen atom. researchgate.net The resulting carbocation can then undergo further reactions to form various products. researchgate.net The oxidation of alkanes can also be achieved through other means, though it often requires forcing conditions and can lead to the formation of a complex mixture of products. For heavily halogenated compounds like this compound, oxidation might lead to the formation of smaller, more highly oxidized fragments.

Elimination Reactions for Olefinic Compound Generation

The removal of atoms or groups from adjacent carbon atoms to form a double bond (an olefin) is a characteristic reaction of haloalkanes known as elimination. Specifically, the removal of a hydrogen and a halogen is termed dehydrohalogenation. wikipedia.org

In the case of this compound, unimolecular elimination of hydrogen chloride (HCl) has been studied. This reaction was investigated by generating the molecule with approximately 87 kcal/mol of vibrational energy through the recombination of CCl(_3) and CF(_3)CH(_2) radicals. The competition between collisional deactivation and the unimolecular elimination of HCl was used to determine the experimental rate constants. By matching these experimental rates with calculated statistical unimolecular rate constants, a threshold energy for the HCl elimination reaction was determined to be 52 ± 2 kcal/mol. This study indicates that the presence of the CF(_3) group has only a minor effect on the threshold energy for HCl elimination when compared to similar chloroalkanes like 1,1,1-trichloroethane (B11378).

Isomerization Studies and Stereochemical Outcomes in Related Halogenated Propanes

Isomerization: The rearrangement of the atomic connectivity within a molecule to form a constitutional isomer is an important industrial process, particularly for light alkanes, to produce branched isomers with higher octane (B31449) numbers. mdpi.com This is typically achieved using bifunctional catalysts, such as platinum on chlorinated alumina (B75360) or zeolites, at elevated temperatures. mdpi.comntnu.no For halogenated propanes, isomerization can involve the migration of halogen atoms. For instance, under catalytic conditions, this compound could potentially isomerize to other trichlorotrifluoropropane isomers like 1,1,2-trichloro-3,3,3-trifluoropropane or 2,3,3-trichloro-1,1,1-trifluoropropane. nih.govguidechem.com These processes often proceed through carbenium ion intermediates on the surface of a solid acid catalyst. ntnu.no

Stereochemical Outcomes: Stereochemistry becomes a critical consideration when reactions occur at a chiral center. While this compound itself is achiral, the principles of stereochemistry can be understood by examining reactions of related chiral halogenated propanes.

In an S(_N)2 reaction , the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the carbon center. studysmarter.co.uk

In an S(_N)1 reaction , the formation of a planar carbocation intermediate allows the nucleophile to attack from either face with equal probability. pw.live This leads to the formation of a racemic mixture of both enantiomers. pw.live

Radical substitution reactions that generate a new stereocenter also tend to produce racemic mixtures, as the intermediate radical is typically trigonal planar, allowing for subsequent reaction from either side. libretexts.org

Reaction Mechanisms, Kinetic Investigations, and Thermodynamic Aspects of Reactivity

Understanding the mechanisms, kinetics, and thermodynamics of reactions involving this compound is essential for predicting its chemical behavior.

A specific kinetic study on the unimolecular HCl elimination from this compound (CF(_3)CH(_2)CCl(_3)) was conducted using chemical activation. The experimental rate constants were determined and compared to theoretical values to elucidate the reaction's energy requirements.

Thermodynamic Aspects: The thermodynamic properties of a compound provide insight into its stability and the energy changes associated with its reactions. For this compound, key thermodynamic data has been experimentally determined.

Below is a table summarizing some of the available thermodynamic data for this compound.

| Thermodynamic Quantity | Value | Units | Method |

| Enthalpy of Formation (liquid) | -830.65 ± 0.92 | kJ/mol | Ccr |

| Enthalpy of Combustion (liquid) | -1234.3 ± 0.92 | kJ/mol | Ccr |

| Enthalpy of Formation (liquid) | -198.53 ± 0.22 | kcal/mol | Ccr |

| Enthalpy of Combustion (liquid) | -295.01 ± 0.22 | kcal/mol | Ccr |

| Data sourced from the NIST Chemistry WebBook. studysmarter.co.uknist.gov Ccr refers to reaction calorimetry. |

The threshold energy for the unimolecular HCl elimination from this compound has been assigned a value of 52 ± 2 kcal/mol . This value is in agreement with density functional theory (DFT) calculations.

Role As a Chemical Intermediate and Precursor in Advanced Organic Synthesis

Precursor for Hydrochlorofluoroolefins (HCFOs) and Hydrofluorocarbons (HFCs) Production

A primary application of 1,1,1-Trichloro-3,3,3-trifluoropropane and its isomers is as a key intermediate in the synthesis of hydrochlorofluoroolefins (HCFOs), which are valued as refrigerants, foam blowing agents, and solvents with low global warming potential (GWP). These HCFOs are environmentally friendlier alternatives to the hydrofluorocarbons (HFCs) they are designed to replace.

The production of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) is a significant industrial process that can utilize a feedstock containing various chlorinated and fluorinated propanes. guidechem.comnist.gov While the feedstock is often a mixture, the fundamental chemical transformation involves the reaction of these saturated hydrochlorofluoropropanes (HCFCs) in the presence of hydrogen fluoride (B91410) (HF) over a solid catalyst in a vapor phase reactor. guidechem.com For instance, processes have been developed to convert feedstocks comprising tetrachlorofluoropropanes, trichlorodifluoropropanes, and dichlorotrifluoropropanes into HCFO-1233zd. guidechem.com Dichlorotrifluoropropanes like 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa), an isomer of the subject compound, are documented components of these feedstock mixtures. guidechem.com The reaction eliminates hydrogen chloride (HCl) and can involve fluorination steps to yield the desired olefin, HCFO-1233zd. This compound exists as two geometric isomers, (E) and (Z), which can be separated for specific applications. nist.gov

The table below summarizes a general process for producing HCFO-1233zd from related HCFC precursors.

| Precursor Feedstock Components | Reaction Type | Key Reagents | Product |

| Tetrachlorofluoropropanes, Trichlorodifluoropropanes, Dichlorotrifluoropropanes | Vapor Phase Catalytic Dehydrochlorination/Fluorination | Hydrogen Fluoride (HF), Solid Catalyst | 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) |

This interactive table summarizes the general synthesis of HCFO-1233zd. Data sourced from patent literature describing the conversion of mixed HCFC feedstocks. guidechem.comnist.gov

Building Block in the Synthesis of Specialty Fluorinated Organic Compounds

The unique arrangement of chlorine and fluorine atoms on the three-carbon chain of this compound makes it a valuable building block, or synthon, for introducing the trifluoropropyl group into more complex molecules. The reactivity of the C-Cl bonds allows for various chemical transformations, while the stable C-F bonds of the trifluoromethyl group are retained in the final product, imparting properties such as thermal stability, chemical resistance, and unique electronic characteristics.

While its most prominent applications as a building block lead to the production of HCFOs and organosilanes (discussed in subsequent sections), its potential extends to being an intermediate for other fluorinated chemicals. nih.gov The trifluoropropane backbone is a key structural motif that can be modified through reactions such as dehydrohalogenation to create unsaturated compounds or through substitution reactions to introduce other functional groups. The synthesis of fluorinated cyclopropanes and other complex fluorinated molecules often relies on strategic building blocks, and the trifluoropropyl structure is a key platform for accessing such compounds. researchgate.net

Applications as a Synthetic Unit in Polymer Chemistry and Materials Science

While not typically used as a direct monomer for polymerization, this compound serves as a crucial precursor to synthetic units that are vital in materials science. Its primary contribution in this area is through its conversion to functionalized organosilane coupling agents.

A key derivative, Trichloro(3,3,3-trifluoropropyl)silane, is synthesized from related trifluoropropenes. guidechem.com This silane (B1218182) is a critical precursor for creating advanced fluorinated materials. sigmaaldrich.comscientificlabs.co.uk One major application is in the synthesis of Fluorinated Polyhedral Oligomeric Silsesquioxanes (F-POSS) through a base-catalyzed condensation reaction. sigmaaldrich.comscientificlabs.co.uk F-POSS are nanoscale cage-like molecules that can be incorporated into polymer matrices to significantly enhance properties such as thermal stability, mechanical strength, and surface hydrophobicity.

Furthermore, Trichloro(3,3,3-trifluoropropyl)silane functions as a coupling agent and surface modifier in the manufacturing of high-performance polymers, coatings, and adhesives. guidechem.com It is also employed as a crosslinking agent during the synthesis of specialized silicone elastomers. guidechem.com In these roles, the silane chemically bonds to both the inorganic filler/surface and the organic polymer matrix, ensuring a durable and robust interface, which is crucial for the performance of advanced composite materials.

Contributions to Organosilicon Chemistry via Functionalized Propanes

The chemistry of this compound is closely linked to the field of organosilicon chemistry through the synthesis of functionalized propylsilanes. The derivatization of the trifluoropropane structure into a reactive silane is a key step in producing valuable organosilicon reagents.

The most significant derivative is Trichloro(3,3,3-trifluoropropyl)silane (CF₃CH₂CH₂SiCl₃). sigmaaldrich.com This compound is prepared via the hydrosilylation of 3,3,3-trifluoropropene (B1201522) with trichlorosilane. guidechem.com Trichloro(3,3,3-trifluoropropyl)silane is a versatile reagent in its own right. It can undergo an alcoholysis reaction with methanol (B129727) to yield 3,3,3-Trifluoropropyltrimethoxysilane, another useful organosilicon compound. sigmaaldrich.comscientificlabs.co.uk It can also be reduced with reagents like lithium aluminium hydride to produce (3,3,3-Trifluoropropyl)silane. guidechem.com

Beyond being a precursor, Trichloro(3,3,3-trifluoropropyl)silane is used as a silanizing agent to modify surfaces, such as coating the inner walls of laboratory pipettes to control the electrical charging of droplets. sigmaaldrich.comscientificlabs.co.uk This highlights its role in creating specialized, low-energy surfaces required in sensitive scientific instrumentation.

Derivatization for the Development of Functional Molecules

The chemical utility of this compound is best demonstrated by the functional molecules that can be synthesized from it through various derivatization pathways. These pathways transform the relatively simple starting material into products with specific, high-value functions in different technological areas.

The two primary derivatization routes are:

Olefin Formation: Through dehydrochlorination and fluorination reactions, the saturated propane (B168953) backbone is converted into an unsaturated propene, namely HCFO-1233zd. The function of this resulting molecule is to serve as a low-GWP refrigerant, blowing agent, or solvent. guidechem.comnist.gov

Organosilane Synthesis: Through a multi-step pathway involving the formation of a propene intermediate followed by hydrosilylation, the compound is a precursor to Trichloro(3,3,3-trifluoropropyl)silane. sigmaaldrich.comguidechem.com This functional organosilane serves as a gateway to advanced materials, including F-POSS, specialized coatings, and as a surface modifier and crosslinking agent in polymer systems. sigmaaldrich.comguidechem.comscientificlabs.co.uk

The table below outlines these key derivatives and their associated functions.

| Starting Material Family | Derivative | Derivative's Function |

| Hydrochlorofluoropropanes | 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) | Low-GWP refrigerant, foam blowing agent, solvent |

| This compound (as precursor) | Trichloro(3,3,3-trifluoropropyl)silane | Precursor to F-POSS, silanizing agent, coupling agent |

| Trichloro(3,3,3-trifluoropropyl)silane | Fluorinated Polyhedral Oligomeric Silsesquioxane (F-POSS) | Additive to enhance thermal and mechanical properties of polymers |

| Trichloro(3,3,3-trifluoropropyl)silane | 3,3,3-Trifluoropropyltrimethoxysilane | Organosilicon reagent, coupling agent |

This interactive table showcases the key functional molecules derived from the this compound chemical family and their applications.

Theoretical and Computational Chemistry of 1,1,1 Trichloro 3,3,3 Trifluoropropane

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic characteristics of molecules like 1,1,1-Trichloro-3,3,3-trifluoropropane. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve approximations of the Schrödinger equation for the molecule. These calculations yield optimized molecular geometries, including precise bond lengths, bond angles, and dihedral angles.

For this compound, these investigations would model the staggered conformation of the propane (B168953) backbone, analyzing the steric and electronic effects of the bulky trichloromethyl (-CCl₃) and trifluoromethyl (-CF₃) groups. Electronic property calculations provide data on the molecule's dipole moment, charge distribution, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The significant electronegativity difference between carbon, chlorine, and fluorine atoms results in a highly polar molecule, a characteristic that quantum chemical calculations can quantify with high accuracy.

Spectroscopic Characterization through Computational Modeling and Data Interpretation

Computational modeling is an indispensable tool for interpreting and predicting the spectroscopic signatures of this compound. By calculating the vibrational frequencies and intensities, researchers can generate theoretical Infrared (IR) and Raman spectra. These predicted spectra serve as a powerful guide for assigning peaks in experimentally obtained spectra, allowing for a detailed understanding of the molecule's vibrational modes, such as C-H, C-C, C-Cl, and C-F stretching and bending.

Similarly, Nuclear Magnetic Resonance (NMR) parameters, including chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants, can be computed. These calculations help in the assignment of complex NMR spectra and provide a deeper understanding of the electronic environment around each nucleus. The accuracy of these computational predictions is highly dependent on the level of theory and basis set used in the calculations, but when properly benchmarked, they provide a reliable counterpart to experimental spectroscopic analysis.

Thermodynamic Property Predictions via Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and DFT methods are widely used to predict the thermodynamic properties of chemical compounds, offering a viable alternative to experimental measurements. These calculations can determine key values such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). By calculating the vibrational frequencies from an optimized molecular geometry, statistical thermodynamics can be used to derive these macroscopic properties.

While specific ab initio studies detailing the full thermodynamic profile of this compound are not widely published, computational methods based on group additivity and molecular mechanics also offer predictive power. For instance, estimations of phase change enthalpies and entropies have been calculated, providing valuable data for process engineering and chemical safety assessments. umsl.edunist.gov

Reaction Pathway Analysis and Transition State Modeling for Chemical Transformations

Understanding the reactivity of this compound, particularly its degradation and transformation pathways, is a key area of computational investigation. Theoretical methods are employed to map out potential energy surfaces for various chemical reactions, such as decomposition or substitution.

A specific area of research has been the unimolecular 1,2-HCl elimination from this compound (CF₃CH₂CCl₃). sched.com In this work, DFT calculations were utilized to identify the structures of the transition states involved in the reaction. sched.com By modeling the reaction pathway, these computational methods can predict the activation energy, or threshold energy, required for the elimination to occur. sched.com This information is critical for understanding the compound's thermal stability and its potential atmospheric fate. The study of this reaction pathway helps to elucidate the influence of halogen substitution on the energetics of unimolecular elimination reactions. sched.com

Molecular Similarity and Cheminformatics Approaches in Fluorocarbon Research

Cheminformatics provides a suite of computational tools to organize, analyze, and model chemical information, which is particularly useful in the diverse field of fluorocarbon research. nih.gov Molecular similarity is a central concept in cheminformatics, based on the principle that structurally similar molecules are likely to have similar physical and biological properties. nih.govresearchgate.net

This concept is quantified using molecular fingerprints—binary vectors that encode the presence or absence of specific structural features—and similarity coefficients like the Tanimoto coefficient. nih.govacs.orgnih.gov For this compound, these methods can be used to compare it against large databases of other compounds to predict properties or identify structural analogs. scispace.com

One practical application is the estimation of physical properties. A study on haloalkanes used a molecular similarity measure based on topological indices to estimate normal boiling points. scispace.com In this research, the similarity between this compound and other molecules in the dataset was used to predict its boiling point, yielding a value that can be compared with experimental data. scispace.com Such approaches are invaluable for screening large numbers of compounds and prioritizing them for further experimental study. nih.gov

Environmental Fate and Atmospheric Chemistry Considerations

Photochemical Stability and Environmental Persistence in the Atmosphere

The photochemical stability and environmental persistence of 1,1,1-trichloro-3,3,3-trifluoropropane are directly related to its atmospheric lifetime. As an HCFC, its persistence is intermediate compared to other classes of halogenated hydrocarbons. It is considerably less stable than chlorofluorocarbons (CFCs), which lack C-H bonds and are therefore inert to attack by tropospheric OH radicals, leading to very long atmospheric lifetimes. epa.govepa.gov

Conversely, HCFC-233 is more persistent than newer replacement compounds like hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs), which contain carbon-carbon double bonds. fluorocarbons.org These double bonds are highly reactive towards OH radicals, resulting in very short atmospheric lifetimes, often on the scale of days or months. fluorocarbons.org

The persistence of this compound, estimated to be on the order of a few years, is long enough for the compound to become well-mixed throughout the troposphere. noaa.govepa.gov This allows for transport away from emission sources and potential distribution on a global scale. For HCFCs with lifetimes of several years, a fraction of their emissions can be transported into the stratosphere before being destroyed, where their chlorine atoms can then participate in ozone depletion. noaa.gov

Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) Assessment Methodologies for Halogenated Hydrocarbons

The environmental impact of halogenated hydrocarbons like this compound is quantified using two key metrics: the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).

Ozone Depletion Potential (ODP): The ODP of a chemical is a relative measure of its effectiveness at destroying stratospheric ozone compared to a reference compound, trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.0. epa.govepa.gov Because this compound contains chlorine and is sufficiently stable to reach the stratosphere, it has a non-zero ODP. The U.S. Environmental Protection Agency (EPA) lists an ODP range of 0.007–0.23 for the group of isomers designated as HCFC-233, which includes this compound (CAS No. 7125-84-0). epa.gov For comparison, the specific isomer HCFC-233aa has a calculated ODP of 0.043. noaa.gov

Global Warming Potential (GWP): The GWP is an index of the total energy that a gas will absorb over a specific time period (typically 100 years) relative to the same mass of carbon dioxide (CO2), which has a GWP of 1. epa.gov The GWP depends on a compound's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. fluorocarbons.orgepa.gov HCFCs are greenhouse gases because the carbon-fluorine and carbon-chlorine bonds absorb infrared energy in a region of the atmospheric spectrum where CO2 and water vapor are not active. fluorocarbons.orgfexa.io While a specific GWP for this compound was not found in the reviewed literature, other HCFCs have 100-year GWPs ranging from the hundreds to the low thousands. epa.gov

Assessment Methodologies: ODP and GWP values are determined using complex assessment methodologies. These typically involve two- and three-dimensional global atmospheric chemistry-transport models that simulate the substance's distribution, degradation, and radiative effects. noaa.govresearchgate.net Key inputs for these models include the compound's reaction rate coefficient with OH radicals (which determines its lifetime) and its infrared absorption spectrum (which determines its radiative efficiency). noaa.govnoaa.gov

| Compound | CAS Number | Formula | Ozone Depletion Potential (ODP) | Global Atmospheric Lifetime (years) |

|---|---|---|---|---|

| HCFC-233 (isomer group) | 7125-84-0 | C₃H₂Cl₃F₃ | 0.007–0.23 epa.gov | Not specified |

| HCFC-233aa (isomer) | -- | C₃H₂Cl₃F₃ | 0.043 noaa.gov | 2.63 noaa.gov |

Transport and Distribution Modeling in Environmental Compartments

Specific studies modeling the environmental transport and distribution of this compound were not identified. However, the general approach for substances of this class is well-established. Global three-dimensional chemistry-transport models, such as GEOS-Chem, are employed to simulate the fate of atmospheric pollutants. mit.edu These models use assimilated meteorological data (e.g., wind fields, temperature) to calculate the movement, chemical transformation, and deposition of a compound after its emission. mit.edunasa.gov

For a semi-persistent HCFC, such a model would simulate its release from industrial sources, followed by transport and mixing throughout the troposphere. nasa.gov The model would incorporate the primary atmospheric sink—reaction with OH radicals—to determine its concentration and distribution over time. noaa.gov Such models can predict the fraction of the compound that is transported across continents and the amount that eventually enters the stratosphere. mit.edu The distribution is influenced by the location of emission sources, which for manufactured chemicals are often concentrated in the Northern Hemisphere. ipcc.ch The model outputs provide estimates of the compound's concentration in various environmental compartments, from the planetary boundary layer to the upper atmosphere.

Biotransformation and Abiotic Degradation Studies in Specific Environmental Matrices

No specific studies concerning the biotransformation or abiotic degradation of this compound in environmental matrices such as soil or water were located in the reviewed literature. However, the potential for degradation can be inferred from studies of analogous halogenated compounds.

Generally, highly halogenated alkanes are resistant to abiotic degradation pathways like hydrolysis under typical environmental conditions. researchgate.net Their degradation in soil and groundwater is often very slow, leading to long-term persistence in these media. guidechem.com

Biotransformation is a potential degradation route. For other chlorinated hydrocarbons, anaerobic microbial communities have been shown to perform reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. mdpi.com It is plausible that under anoxic conditions, microorganisms could slowly degrade this compound. The biotransformation of other HCFCs has been studied in the context of metabolism, where cytochrome P450 enzymes can oxidize the molecule, leading to metabolites such as trifluoroacetic acid. nih.govnih.gov While these metabolic studies are not directly equivalent to environmental biotransformation, they demonstrate that enzymatic pathways for degrading HCFCs exist. However, without specific studies on this compound, its behavior and persistence in soil and aquatic environments remain uncharacterized.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis (e.g., Gas Chromatography with Mass Spectrometry)

Gas Chromatography (GC) is a primary technique for the separation and analysis of volatile halogenated hydrocarbons like 1,1,1-Trichloro-3,3,3-trifluoropropane due to its high resolution and sensitivity. When coupled with a mass spectrometer (MS), it provides a powerful tool for both identification and quantification.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. The separation of components in the mixture is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification under a specific set of chromatographic conditions.

Following separation in the GC, the eluted this compound molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI). This process fragments the molecule in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or an ion trap. The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of each fragment. This fragmentation pattern allows for the unambiguous identification of the compound. For enhanced sensitivity, especially in trace analysis, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ion fragments characteristic of the target analyte. ysi.com

For halogenated compounds, a halogen-specific detector (XSD) can also be used with GC, which offers high selectivity for chlorine and other halogens. docbrown.info This detector can be beneficial in complex matrices where co-eluting non-halogenated compounds might interfere with other detectors.

Table 1: Illustrative GC-MS Parameters for Halogenated Propane (B168953) Analysis

| Parameter | Setting |

|---|---|

| GC System | Agilent 7890A or similar |

| Column | DB-35ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 40°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min |

| MS System | Agilent 5975C or similar |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Mode | Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM) |

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Raman Spectroscopy)

While GC-MS is excellent for separation and identification, spectroscopic techniques are indispensable for the de novo structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. For this compound (Cl₃C-CH₂-CF₃), the ¹H NMR spectrum is expected to be relatively simple, showing a single signal for the two methylene (B1212753) (-CH₂-) protons. This signal would likely appear as a quartet due to coupling with the three adjacent fluorine atoms of the trifluoromethyl group. The chemical shift would be influenced by the electron-withdrawing effects of both the trichloromethyl and trifluoromethyl groups.

The ¹³C NMR spectrum would show two distinct signals corresponding to the two different carbon environments: the carbon of the trichloromethyl group (-CCl₃) and the carbon of the trifluoromethyl group (-CF₃). The methylene carbon signal would also be present. The chemical shifts and the coupling patterns, particularly the carbon-fluorine coupling (¹JCF, ²JCF), would provide definitive structural information. For comparison, in 1,1,1-trichloroethane (B11378) (CH₃CCl₃), the methyl protons appear as a singlet, and there are two distinct carbon signals. docbrown.infodocbrown.info

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in the molecule. The IR and Raman spectra of this compound would be characterized by strong absorption/scattering bands corresponding to C-H, C-Cl, and C-F bond vibrations.

C-H stretching: Expected in the region of 2900-3000 cm⁻¹.

C-F stretching: Strong absorptions are characteristic for fluorinated compounds, typically appearing in the 1000-1400 cm⁻¹ region. docbrown.info

C-Cl stretching: These vibrations are generally found in the 600-800 cm⁻¹ region. docbrown.info

The combination of these techniques provides a comprehensive structural confirmation of this compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Signal |

|---|---|

| ¹H NMR | A quartet for the -CH₂- protons. |

| ¹³C NMR | Signals for -CCl₃, -CH₂-, and -CF₃ carbons, with C-F coupling. |

| IR Spectroscopy | Characteristic absorptions for C-H, C-F, and C-Cl stretching vibrations. |

| Raman Spectroscopy | Complementary vibrational bands, particularly for symmetric vibrations. |

Quantitative Analysis Methods in Research Samples and Reaction Mixtures

The quantification of this compound in various matrices, such as reaction mixtures or environmental samples, is crucial for process optimization and control. GC with an appropriate detector is the most common method for quantitative analysis.

For accurate quantification, an internal or external standard method is typically employed. In the external standard method , a calibration curve is constructed by analyzing a series of standards of known concentrations of this compound. The response (e.g., peak area) is plotted against concentration, and the concentration of the analyte in an unknown sample is determined by comparing its response to the calibration curve.

The internal standard method is often preferred for its ability to correct for variations in injection volume and potential matrix effects. In this method, a known amount of a different, non-interfering compound (the internal standard) is added to both the calibration standards and the unknown samples. The ratio of the analyte peak area to the internal standard peak area is then used to construct the calibration curve. For halogenated hydrocarbons, a deuterated analog or another halogenated compound with similar chemical properties and a different retention time can be an effective internal standard.

High-performance liquid chromatography (HPLC) can also be used for the quantification of less volatile halogenated compounds, though it is less common for volatile propanes.

Development of High-Throughput Analytical Platforms for Process Monitoring

In an industrial setting, the synthesis of this compound requires continuous monitoring to ensure efficiency, product quality, and safety. The development of high-throughput analytical platforms, often integrated into a Process Analytical Technology (PAT) framework, is key to achieving these goals. youtube.comnih.gov

PAT involves the use of online or at-line analytical tools to provide real-time or near-real-time data on critical process parameters and quality attributes. For the production of fluorinated hydrocarbons, this could involve the use of automated GC systems that can rapidly sample from the reactor or process stream, perform the analysis, and provide data to the process control system.

High-throughput screening (HTS) methodologies, while more commonly associated with drug discovery or catalyst development, can be adapted for process optimization. nih.govrsc.orgelsevierpure.comnwpu.edu.cnnih.gov For instance, a series of small-scale reactions could be run in parallel under different conditions (e.g., temperature, pressure, catalyst concentration), and a rapid analytical method, such as fast GC, could be used to quickly determine the yield and purity of this compound in each reaction. This allows for the rapid identification of optimal reaction conditions.

The integration of spectroscopic probes (e.g., IR or Raman) directly into the reaction vessel can also provide continuous, real-time information about the concentration of reactants, intermediates, and the final product, enabling a more dynamic and responsive control of the manufacturing process.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1,1-trichloroethane |

| Helium |

| Nitrogen |

Future Research Directions and Emerging Applications in Fluorocarbon Science

Green Chemistry Approaches to Synthesis and Catalysis of Fluorinated Compounds

The synthesis of fluorinated compounds, including 1,1,1-Trichloro-3,3,3-trifluoropropane, has traditionally relied on methods that are often not environmentally benign. For instance, the Swarts reaction, which exchanges chlorine atoms for fluorine using hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF), generates significant amounts of hazardous by-products dovepress.com. The chemical industry is therefore actively seeking to develop and implement greener alternatives that minimize waste, reduce toxicity, and improve energy efficiency. numberanalytics.com

Green chemistry principles are being applied to fluorination in several ways:

Development of Novel Catalysts: Catalytic methods are a cornerstone of green chemistry, offering pathways to more selective and efficient reactions. rsc.org Research is focused on creating new catalysts for fluorination that can operate under milder conditions and be recycled and reused. numberanalytics.com This includes the development of heterogeneous catalysts for C(sp3)–F bond formation, which are easier to separate from reaction mixtures. rsc.org

Safer Fluorinating Agents: A key goal is to move away from highly toxic and difficult-to-handle fluorinating agents. eurekalert.org Recent breakthroughs include the use of potassium fluoride (KF) in combination with other reagents to synthesize sulfonyl fluorides from easily accessible materials, a process that is safe, low-cost, and produces only non-toxic salts as by-products. eurekalert.orgsciencedaily.com

Electrochemical Fluorination: Electrochemical methods, such as the Simons process, offer a reagent-free approach to introducing fluorine into molecules. dovepress.comnumberanalytics.com By using electricity to drive the fluorination reaction, these techniques can reduce the need for chemical oxidants and can be performed under mild conditions, making them an attractive scalable option. numberanalytics.com

Flow Chemistry: The use of flow reactors and microreactors is an emerging trend in green fluorination. numberanalytics.com These systems allow for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Table 1: Comparison of Traditional and Green Fluorination Methods

| Method | Typical Reagents | Advantages | Disadvantages | Green Chemistry Alignment |

|---|---|---|---|---|

| Traditional (e.g., Swarts Reaction) | SbF₃, HF dovepress.com | Effective for aliphatic fluorination dovepress.com | Hazardous reagents, large amount of by-products (e.g., HCl) dovepress.com | Low |

| Catalytic Fluorination | Selectfluor®, Catalysts (e.g., Mn-porphyrins, isothiourea) rsc.orgmdpi.com | High selectivity and efficiency, milder conditions, potential for catalyst recycling numberanalytics.comrsc.org | Catalyst development can be challenging and costly numberanalytics.com | High |

| Electrochemical Fluorination | Et₃N·3HF, KF numberanalytics.com | Reagent-free approach, mild conditions, scalable numberanalytics.com | May result in low yields compared to other methods dovepress.com | High |

| Flow Chemistry | Various, used within a continuous flow system numberanalytics.com | Precise control, enhanced safety, high efficiency, scalable numberanalytics.comrsc.org | Initial setup cost can be high | High |

Exploration of Novel Derivatives with Tailored Reactivity and Synthetic Utility

The carbon skeleton of this compound serves as a platform for creating a variety of new molecules with specific properties. Research in this area focuses on the selective functionalization of the propane (B168953) backbone to synthesize derivatives for diverse applications. The presence of both trichloromethyl (-CCl₃) and trifluoromethyl (-CF₃) groups offers unique reactivity patterns that can be exploited.

Future research will likely explore several classes of derivatives:

Olefin Derivatives: Dehydrohalogenation of compounds structurally similar to this compound can yield valuable fluoroalkenes. For example, the dehydrochlorination of 1,1,2,3-tetrachloro-2,3,3-trifluoropropane produces 1,1,3-trichloro-2,3,3-trifluoropropene, a compound noted for its utility as a fumigant. google.com Similar transformations could be applied to this compound to create novel propene derivatives.

Silane (B1218182) Derivatives: The synthesis of molecules like Trichloro(3,3,3-trifluoropropyl)silane demonstrates how the fluorinated propyl group can be attached to other functional moieties, in this case, a silane. sigmaaldrich.com Such derivatives are important in materials science, for example, as surface modifiers or as building blocks for silicon-based polymers.

Nitroalkene and Cycloaddition Products: The reactions of related structures, such as (E)-3,3,3-trichloro-1-nitropropene, with other organic molecules have been shown to produce complex heterocyclic structures like bicyclo[4.2.0]octanes. researchgate.net These types of reactions, known as cycloadditions, are powerful tools in organic synthesis for building complex molecular architectures from simpler starting materials. nih.gov The reactivity of derivatives of this compound in similar reactions could lead to novel compounds with potential biological activity. researchgate.netnih.gov

Table 2: Potential Derivatives of this compound and Their Synthetic Utility

| Derivative Class | Example Structure/Reaction | Synthetic Method | Potential Utility |

|---|---|---|---|

| Fluoroalkenes | CCl₂=CH-CF₃ | Dehydrochlorination | Monomers for polymers, fumigants, synthetic intermediates google.com |

| Organosilanes | Cl₃Si-CH₂-CH₂-CF₃ sigmaaldrich.com | Hydrosilylation of a corresponding alkene | Surface coatings, building blocks for silicones, materials science sigmaaldrich.com |

| Heterocycles | Isoxazolines, 1,2-Oxazine N-oxides researchgate.netnih.gov | Cycloaddition reactions with nitro-derivatives | Pharmaceuticals, agrochemicals, complex molecule synthesis researchgate.netnih.gov |

Advanced Computational Modeling for Structure-Reactivity and Structure-Property Relationships

Computational chemistry is an indispensable tool in modern fluorocarbon research, enabling scientists to predict the properties and behavior of molecules like this compound before engaging in time-consuming and costly laboratory experiments. nsf.gov Advanced computational models provide deep insights into the relationships between a molecule's three-dimensional structure and its chemical reactivity and physical properties. escholarship.orgresearchgate.net

Key areas of computational focus include:

Predicting Thermochemical and Physical Properties: Ab initio quantum chemistry methods, such as CCSD(T), can compute highly accurate equilibrium structures and thermodynamic properties for fluorinated propanes. mdpi.com Software packages like Reaction Mechanism Generator (RMG) can automatically generate kinetic models to predict properties like flame speeds for halocarbons, which is crucial for screening potential refrigerants or fire suppressants. nsf.gov

Modeling Structure-Reactivity: Computational techniques are used to study reaction mechanisms and predict reactivity. For example, Molecular Electron Density Theory (MEDT) has been used to study the cycloaddition reactions of related trichloronitropropene, explaining the observed regioselectivity and reaction kinetics. nih.gov Such models can help chemists design more efficient synthetic routes and predict the outcomes of new reactions.

Understanding Intermolecular Interactions: The unique electronic properties of fluorine atoms create specific intermolecular forces, such as halogen bonds and σ-hole interactions. arxiv.org Computational modeling is essential for understanding these noncovalent interactions, which govern how molecules recognize and bind to each other, influencing properties like boiling point, solubility, and biological activity. arxiv.org

Structure-Property Relationship (SPR) Studies: By systematically modifying a base structure in silico and calculating the resulting properties, researchers can develop clear structure-property relationships. escholarship.orgresearchgate.net For instance, computational studies can predict how changes to the structure of this compound would affect its acidity, lipophilicity, or permeability, guiding the design of new molecules with desired characteristics. escholarship.orgresearchgate.net

Table 3: Computational Modeling in Halocarbon Research

| Modeling Technique | Predicted Properties/Insights | Relevance to this compound |

|---|---|---|

| Ab initio methods (e.g., CCSD(T)) | Equilibrium structures, thermodynamic data mdpi.com | Provides fundamental data on molecular geometry and stability. |

| Reaction Mechanism Generator (RMG) | Kinetic models, flame speeds, combustion chemistry nsf.gov | Screens for potential applications as a refrigerant or fire suppressant. |

| Molecular Electron Density Theory (MEDT) | Reaction mechanisms, activation energies, regioselectivity nih.gov | Guides the synthesis of new derivatives by predicting reaction outcomes. |

| Molecular Electrostatic Potential (MEP) Analysis | σ-hole interactions, halogen bonding, noncovalent forces arxiv.org | Explains physical properties and potential for use in materials or biological systems. |

Sustainable Production Pathways and Environmental Mitigation Strategies for Halocarbon Chemistry

The production and use of halocarbons, including fluorinated compounds, are under intense scrutiny due to their environmental impact, particularly their contribution to ozone depletion and global warming. numberanalytics.comnih.gov While many older compounds like chlorofluorocarbons (CFCs) have been phased out under international agreements like the Montreal Protocol, the focus has shifted to managing their replacements and developing truly sustainable practices for the entire lifecycle of these chemicals. mdpi.comdoaj.orgsciencepolicyreview.org

Future strategies will concentrate on two main areas:

Sustainable Production: This involves redesigning manufacturing processes to be more environmentally friendly from the start. numberanalytics.comnumberanalytics.com Key approaches include using renewable feedstocks, improving reaction efficiency to reduce waste, and integrating recycling loops for reagents and solvents. chemrxiv.orgchemrxiv.org The concept of "transfer fluorination," where fluorine from one fluorocarbon is used to synthesize another, represents an atom-efficient recycling strategy. chemrxiv.org

Environmental Mitigation: For existing and future halocarbons, effective end-of-life management is crucial. This includes:

Leak Prevention and Detection: Minimizing fugitive emissions from equipment during its operational life is a primary goal. harvard.educanada.ca

Recovery and Reclamation: Instead of being released, used halocarbons should be recovered from old equipment. harvard.edu These recovered gases can then be purified (reclaimed) to the same standard as virgin material and reused, which reduces the demand for new production. harvard.eduenv.go.jp

Destruction Technologies: For halocarbons that cannot be reclaimed or reused, environmentally safe destruction technologies are necessary. mdpi.comharvard.edu These methods convert the compounds into less harmful substances. mdpi.com

Table 4: Environmental Lifecycle Management for Halocarbons

| Lifecycle Stage | Strategy | Description | Reference |

|---|---|---|---|

| Production | Green Synthesis | Utilizing catalytic, electrochemical, or flow chemistry methods to reduce waste and energy use. | numberanalytics.com |

| Use | Leak Minimization | Implementing regular maintenance and leak detection programs for refrigeration and other systems. | harvard.educanada.ca |

| End-of-Life | Reclamation/Recycling | Recovering used gases from equipment and purifying them for reuse, displacing new production. | harvard.eduenv.go.jp |

| Destruction | Using approved technologies to safely break down waste halocarbons into benign products. | mdpi.comharvard.edu |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Environmental Science

The complex challenges and vast opportunities presented by fluorocarbon science necessitate a highly interdisciplinary approach. mit.edu The unique properties imparted by fluorine atoms make these compounds valuable across a spectrum of fields, and future breakthroughs will increasingly come from collaborations that bridge traditional scientific boundaries. mit.eduharvard.edu Research on compounds like this compound and its derivatives is positioned at the nexus of several key disciplines.

Organic Chemistry and Materials Science: Synthetic organic chemists design and create novel fluorinated molecules, which materials scientists then use to build advanced materials. fluorocarbon.co.uk For example, fluorinated monomers can be polymerized to create fluoropolymers with exceptional chemical resistance and unique surface properties. numberanalytics.com There is growing interest in semifluorinated copolymers for applications such as advanced membranes. acs.org This collaboration drives the development of new materials for electronics, coatings, and even soft robotics. harvard.edu

Chemistry and Biology/Medicine: The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a drug's metabolic stability and potency. acs.org Research at the interface of fluorine chemistry and biology explores the synthesis of fluorinated amino acids, peptides, and other bioactive molecules for pharmaceuticals and molecular imaging agents. acs.org

Environmental Science and Chemistry: The environmental fate and impact of fluorinated compounds are critical areas of study. numberanalytics.comnih.gov Environmental scientists track the presence of these "forever chemicals" in ecosystems, while chemists work to design new molecules that are biodegradable or can be more easily broken down. numberanalytics.comnih.gov This partnership is essential for developing sustainable alternatives and effective remediation strategies to mitigate the environmental footprint of halocarbon chemistry. nih.govnih.gov

This collaborative model, where fundamental chemical synthesis is directly linked to material application and environmental impact assessment, is crucial for the responsible and innovative advancement of fluorocarbon science. mit.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.